1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound features a unique combination of a chlorophenyl group and a methoxy-substituted benzothiazole moiety, which contributes to its diverse biological activities. It has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential therapeutic properties and utility as a building block in organic synthesis.
The compound is synthesized through specific chemical reactions involving starting materials such as 4-chloroaniline and 6-methoxy-1,3-benzothiazole derivatives. Its synthesis and biological activities have been documented in various scientific studies, highlighting its significance in research.
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can be classified under:
The synthesis of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea typically involves the reaction of 4-chloroaniline with 6-methoxy-1,3-benzothiazole isocyanate. This reaction is carried out under controlled conditions using solvents such as dichloromethane or tetrahydrofuran.
The molecular structure of 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea consists of:
Key structural data includes:
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea can undergo several chemical reactions:
These reactions can be performed under various conditions depending on the desired product. For example, oxidation may require oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
The mechanism of action for 1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea is thought to involve interactions with specific biological targets such as enzymes or receptors. The compound may inhibit certain pathways related to cell proliferation or microbial growth:
Further studies are necessary to elucidate the precise molecular mechanisms involved.
Key physical properties include:
Significant chemical properties include:
1-(4-Chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea has several applications:
The strategic fusion of benzothiazole and urea motifs in 1-(4-chlorophenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)urea (CAS 26130-03-0) leverages synergistic pharmacological properties inherent to both pharmacophores. Benzothiazole derivatives exhibit broad-spectrum bioactivity, including antitumor effects through kinase inhibition (e.g., VEGFR-2), while urea linkages provide critical hydrogen-bonding capacity for target engagement [7]. Molecular hybridization here addresses key limitations of standalone scaffolds:
Table 1: Key Pharmacophoric Features of the Hybrid Scaffold
Pharmacophore Unit | Structural Role | Target Interaction |
---|---|---|
6-Methoxybenzothiazole | Hinge binder (flat heterocycle) | ATP-binding pocket occupancy |
Urea linker | HBD/HBA system | Glu885, Asp1046 (DFG motif) binding |
4-Chlorophenyl | Hydrophobic tail | Allosteric site penetration |
Synthesis of the target compound relies on carbonyldiimidazole (CDI)-mediated coupling due to its superior selectivity for urea formation versus competing polymerization. The optimized 3-step sequence is:
Critical process parameters include:
Table 2: Synthetic Optimization Parameters
Step | Reagent | Conditions | Yield | Purity |
---|---|---|---|---|
Isocyanate formation | CDI, THF | 60°C, 2 h | 85% | 92% (HPLC) |
Urea coupling | 4-Chloroaniline | 25°C, 12 h | 78% | 95% (HPLC) |
Crystallization | EtOH/H₂O (3:1) | 0°C, 24 h | 91% | >99% (HPLC) |
Bioisosteric modifications of the urea moiety aim to improve metabolic stability while retaining HBD/HBA functionality. Key approaches include:
Notably, benzothiazole N-methylation compromises VEGFR-2 binding (IC₅₀ shift from 91 nM to >1 µM), confirming the essentiality of the unsubstituted –NH– for kinase inhibition [9].
Table 3: Pharmacokinetic Impact of Bioisosteres
Bioisostere | log P Change | Metabolic Stability (t₁/₂) | VEGFR-2 IC₅₀ |
---|---|---|---|
Urea (Parent) | Baseline | 45 min (human liver microsomes) | 91 nM |
Thiourea | +0.4 | 120 min | 110 nM |
1,2,4-Triazole | +0.2 | >240 min | 150 nM |
Reverse amide-urea | -0.1 | 180 min | 85 nM |
Methoxy Positioning (C6-Benzothiazole):
Chlorophenyl Selection:
Table 4: Substituent Impact on Synthesis Efficiency
Substituent Variation | Isocyanate Yield | Coupling Yield | Overall Yield |
---|---|---|---|
6-Methoxybenzothiazole | 85% | 78% | 66% |
5-Methoxybenzothiazole | 70% | 65% | 46% |
4-Fluorophenyl terminus | 85% | 75% | 64% |
4-Methylphenyl terminus | 85% | 55% | 47% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7